molecular formula C4H8N2O2S B13214922 1-Cyanopropane-1-sulfonamide

1-Cyanopropane-1-sulfonamide

Cat. No.: B13214922
M. Wt: 148.19 g/mol
InChI Key: CVFYWRSDZSMXAC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Cyanopropane-1-sulfonamide typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . One efficient method for the preparation of sulfonamides is the NH₄I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Cyanopropane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonic acids, while reduction can yield amines .

Scientific Research Applications

1-Cyanopropane-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyanopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing the folic acid necessary for their growth and replication, leading to their eventual death .

Comparison with Similar Compounds

1-Cyanopropane-1-sulfonamide can be compared with other sulfonamides and nitriles. Similar compounds include:

Properties

Molecular Formula

C4H8N2O2S

Molecular Weight

148.19 g/mol

IUPAC Name

1-cyanopropane-1-sulfonamide

InChI

InChI=1S/C4H8N2O2S/c1-2-4(3-5)9(6,7)8/h4H,2H2,1H3,(H2,6,7,8)

InChI Key

CVFYWRSDZSMXAC-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)S(=O)(=O)N

Origin of Product

United States

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